9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane
Description
The compound 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane belongs to the class of spirocyclic azaspiro compounds. Its core structure consists of a 1,5-dioxa-9-azaspiro[5.5]undecane system, featuring a sulfonyl group linked to a 3,5-dimethyl-1,2-oxazole moiety.
Properties
IUPAC Name |
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10-12(11(2)20-14-10)21(16,17)15-6-4-13(5-7-15)18-8-3-9-19-13/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJXURRQGOLBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then subjected to a spirocyclization reaction to form the final spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules.
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the oxazole ring and sulfonyl group contributes to its pharmacological activity .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Structural Analogs of 1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Observations:
- Substituent Position Matters : The placement of phenyl groups at C2 vs. C3 in benzyl-spiro derivatives (e.g., compounds from ) may influence σR binding affinity or selectivity.
- Sulfonyl vs.
Functional Comparison: Sigma Receptor (σR) Ligands
Several spirocyclic analogs exhibit σR binding, a property linked to therapeutic effects in neuropsychiatric disorders:
Key Observations:
- The spiro[5.5]undecane scaffold is a common feature in high-affinity σR ligands, as seen in compound 4 from .
Key Observations:
Biological Activity
The compound 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈N₂O₃S
- Molecular Weight : 282.35 g/mol
- IUPAC Name : this compound
This compound features a unique spirocyclic framework that contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various therapeutic areas:
1. Anti-inflammatory Activity
Research indicates that derivatives of spirocyclic compounds exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated potent inhibition of soluble epoxide hydrolase (sEH), leading to reduced inflammation in models of chronic kidney disease . This suggests that this compound may similarly modulate inflammatory pathways.
2. Antimicrobial Activity
The antimicrobial efficacy of oxazole derivatives has been documented extensively. A review highlighted that various oxazole derivatives possess notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . The specific activity of our compound has yet to be fully characterized but is expected to align with these findings due to structural similarities.
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example, studies on related spirocyclic compounds have shown their effectiveness in inhibiting enzymes involved in metabolic pathways related to disease states . This could position the compound as a candidate for further exploration in drug development targeting specific enzymatic pathways.
Table 1: Summary of Biological Activities
Case Study: Chronic Kidney Disease Model
In a study involving a rat model for anti-glomerular basement membrane glomerulonephritis, a related spirocyclic compound significantly reduced serum creatinine levels when administered orally at a dose of 30 mg/kg. This suggests that similar compounds may have therapeutic potential for chronic kidney diseases through modulation of inflammatory responses .
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:
- Soluble Epoxide Hydrolase Inhibition : By inhibiting sEH, the compound may enhance the levels of protective epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects.
- Membrane Disruption : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes or inhibit critical cellular functions.
- Enzyme Targeting : Potential interactions with metabolic enzymes could lead to altered pathways that mitigate disease progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
